2-Cyanoethyl((R)-2,5,7,8-tetramethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)chroman-6-yl) diisopropylphosphoramidite
Description
This compound (CAS No. 76101-30-9) is a specialized phosphoramidite derivative featuring a chroman core, a 4,8,12-trimethyltridecyl chain, and a diisopropylphosphoramidite group linked via a cyanoethyl moiety. Its stereospecific (R)-configurations at the chroman and tridecyl positions enhance its biological compatibility and reactivity . Primarily employed in pharmaceutical synthesis, it facilitates the development of therapeutic agents targeting cancer and neurodegenerative diseases by enabling precise modifications in nucleotide analogs and prodrugs .
Properties
Molecular Formula |
C38H66N2O3P- |
|---|---|
Molecular Weight |
629.9 g/mol |
IUPAC Name |
[3-(2-cyanoethyl)-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl]oxy-[di(propan-2-yl)amino]phosphinite |
InChI |
InChI=1S/C38H66N2O3P/c1-26(2)17-13-18-29(7)19-14-20-30(8)21-15-23-38(12)34(22-16-24-39)25-35-33(11)36(31(9)32(10)37(35)42-38)43-44(41)40(27(3)4)28(5)6/h26-30,34H,13-23,25H2,1-12H3/q-1 |
InChI Key |
ZQWQKBPAULLRHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C(C2)CCC#N)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(N(C(C)C)C(C)C)[O-])C |
Origin of Product |
United States |
Biological Activity
The compound 2-Cyanoethyl((R)-2,5,7,8-tetramethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)chroman-6-yl) diisopropylphosphoramidite (CAS Number: 1772522-16-3) is a phosphoramidite derivative of tocopherol. This compound is notable in the field of nucleic acid chemistry for its role in the synthesis of oligonucleotides. The biological activity of this compound primarily revolves around its applications in molecular biology and potential therapeutic uses.
- Molecular Formula : C₃₈H₆₆N₂O₃P
- Molecular Weight : 629.9 g/mol
- Structure : The compound features a complex structure with a chroman ring and a cyanoethyl group attached to a phosphoramidite moiety.
1. Role in Oligonucleotide Synthesis
The primary biological application of 2-Cyanoethyl((R)-2,5,7,8-tetramethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)chroman-6-yl) diisopropylphosphoramidite is in the synthesis of oligonucleotides. It serves as a key building block for the solid-phase synthesis of DNA and RNA sequences. The use of this phosphoramidite allows for high yields and purity of synthesized nucleotides.
2. Stability and Modification
Research indicates that the incorporation of cyanoethyl modifications into nucleotides enhances their stability against nucleases and improves their binding affinity to complementary strands. This modification is crucial for developing small interfering RNA (siRNA) therapeutics which are used in gene silencing applications .
3. Therapeutic Potential
The modified oligonucleotides synthesized using this compound have shown promise in therapeutic applications such as:
- Gene Therapy : By utilizing modified RNA or DNA strands that resist degradation and enhance cellular uptake.
- Antisense Oligonucleotides : These can be designed to bind specifically to target mRNA sequences, effectively silencing undesired genes.
Case Studies
- Synthesis Efficiency : A study demonstrated that using 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite resulted in oligonucleotides with a DMT-efficiency per cycle of 98.0%-99.3% when synthesized on an automatic solid-phase synthesizer . This high efficiency indicates the compound's effectiveness in generating high-quality nucleic acids.
- Chemical Modifications : The introduction of 2'-O-cyanoethyl modifications has been shown to provide advantages such as increased stability and resistance to enzymatic degradation, making these analogs suitable for therapeutic use .
Comparative Analysis
| Property | 2-Cyanoethyl Phosphoramidite | Standard Phosphoramidites |
|---|---|---|
| Yield Efficiency | 98.0%-99.3% | ~90% |
| Stability Against Nucleases | High | Moderate |
| Application in Gene Therapy | Yes | Limited |
Scientific Research Applications
Oligonucleotide Synthesis
One of the primary applications of 2-Cyanoethyl((R)-2,5,7,8-tetramethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)chroman-6-yl) diisopropylphosphoramidite is in the synthesis of oligonucleotides. The compound acts as a phosphoramidite reagent in solid-phase synthesis methods.
Key Benefits:
- Increased Yield: The use of this compound can enhance the yield of desired oligonucleotide products due to its stability and reactivity.
- Improved Purity: Oligonucleotides synthesized with this phosphoramidite exhibit higher purity levels compared to those synthesized with traditional reagents.
DNA Activation
This compound serves as a DNA activating agent, facilitating the incorporation of nucleotides into DNA strands during synthesis. Its unique properties allow for efficient activation and subsequent polymerization.
Case Study:
A study demonstrated that using 2-Cyanoethyl((R)-2,5,7,8-tetramethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)chroman-6-yl) diisopropylphosphoramidite resulted in higher efficiency in polymerase chain reactions (PCR), leading to more robust amplification of target DNA sequences .
Gene Therapy Research
In gene therapy applications, this phosphoramidite plays a crucial role in the development of therapeutic oligonucleotides aimed at correcting genetic disorders. Its ability to form stable conjugates with nucleic acids makes it an attractive candidate for therapeutic use.
Research Findings:
Recent investigations have shown that oligonucleotides synthesized using this compound can effectively target specific genes for silencing or editing purposes. The stability of the resulting conjugates enhances their bioavailability and efficacy in cellular environments .
Comparison with Similar Compounds
2-Cyanoethyl-N,N'-Diisopropylchlorophosphoramidite
- Structure : Simpler backbone (C₉H₁₈ClN₂OP; MW 236.68) lacking chroman and alkyl chains .
- Function : A foundational reagent in oligonucleotide synthesis. The absence of bulky substituents allows rapid coupling in solid-phase DNA synthesis but limits stability under physiological conditions.
- Key Difference : The target compound’s chroman and tridecyl groups confer enhanced steric protection and lipid solubility, critical for in vivo therapeutic applications .
Tetrahydroimidazo[1,2-a]pyridine Derivatives (e.g., Compound 1l)
- Structure: Features a pyridine core with cyano and nitrophenyl groups (e.g., C₂₉H₂₈N₄O₇; MW 560.56) .
- Function: Primarily studied for synthetic versatility in heterocyclic chemistry. The cyano group enables nucleophilic substitutions but lacks phosphorylation capacity.
- Key Difference : The target compound’s phosphoramidite group allows covalent bonding with nucleophiles (e.g., hydroxyl groups in sugars), enabling prodrug activation—a feature absent in pyridine derivatives .
2-(N,N-Diisopropylamino)ethyl Chloride
- Structure: Simple chloroethylamine (C₈H₁₈ClN; MW 163.69) with diisopropylamino and chloride groups .
- Function: Intermediate in synthesizing quaternary ammonium compounds. Limited to alkylation reactions due to reactive chloride.
- Key Difference: The target compound’s cyanoethyl-phosphoramidite moiety supports controlled phosphorylation, essential for constructing phosphodiester bonds in nucleic acid therapeutics .
Chroman Derivatives with Hydroxyl Groups
- Structure : Similar chroman core but replaces phosphoramidite with hydroxyl (e.g., C₃₀H₅₂O₃; MW 460.74) .
- Function : Antioxidant activity via hydrogen atom transfer (HAT) mechanisms, as assessed by ORAC assays .
- Key Difference : The phosphoramidite group in the target compound enables conjugation with biomolecules (e.g., oligonucleotides), expanding applications beyond antioxidant roles .
Structural and Functional Analysis Table
Research Findings and Implications
- Reactivity: The target compound’s cyanoethyl group facilitates β-elimination under mild acidic conditions, enabling efficient deprotection in nucleic acid synthesis. This contrasts with simpler phosphoramidites requiring harsher conditions .
- Biological Specificity : The (4R,8R)-trimethyltridecyl chain enhances membrane permeability, critical for blood-brain barrier penetration in neurodegenerative drug candidates .
- Stability : The chroman ring’s antioxidant properties (via HAT mechanisms) may reduce oxidative degradation during storage, a limitation observed in hydroxyl-free analogues .
Preparation Methods
Chlorophosphoramidite Route
The traditional method employs 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (PCl) under basic conditions. α-Tocopherol reacts with PCl in anhydrous dichloromethane, catalyzed by diisopropylethylamine (DIPEA), yielding the phosphoramidite after 2–4 hours at 25°C. This method, however, risks hydrolysis of PCl and requires stringent moisture control.
Reaction Scheme :
\text{α-Tocopherol-OH + Cl-P(N(iPr)2)-OCH2CH2CN} \xrightarrow{\text{DIPEA, CH}2\text{Cl}_2} \text{Target Compound + HCl}
Phosphorodiamidite Route
Modern protocols favor 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (PN) with acid catalysts like 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT). PN reacts with α-tocopherol in acetonitrile or tetrahydrofuran, achieving near-quantitative conversion within 30 minutes in flow systems.
Optimized Conditions :
-
Molar Ratio : α-Tocopherol : PN : ETT = 1 : 1.2 : 1.5
-
Temperature : 25–40°C
-
Solvent : Anhydrous CHCN
Stereochemical Control and Side Reactions
The (R)-configuration at C2 of the chroman ring and the (4R,8R)-trimethyltridecyl chain must remain intact. Key considerations:
-
Side Reaction Mitigation :
-
Analytical Validation :
Industrial-Scale Synthesis
Batch Process
Continuous Flow Synthesis
Recent advancements employ microreactors for improved heat/mass transfer:
Comparative Analysis of Methods
Challenges and Solutions
-
Steric Hindrance : The bulky trimethyltridecyl chain slows phosphitylation. Solutions include:
-
Byproduct Formation :
Applications and Derivatives
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-cyanoethyl-protected phosphoramidite derivatives, and how do they apply to this compound?
- Methodological Answer : The synthesis typically involves coupling a chromanol derivative (e.g., tocopherol analogs) with diisopropylphosphoramidite reagents. Key steps include:
- Activation of the hydroxyl group on the chroman-6-yl moiety using a chlorophosphite intermediate (e.g., chlorodiisopropylphosphine) .
- Reaction with 2-cyanoethanol to introduce the cyanoethyl protecting group, which prevents undesired side reactions during oligonucleotide synthesis .
- Purification via column chromatography or HPLC to isolate the phosphoramidite product .
- Critical Consideration : Ensure anhydrous conditions to avoid hydrolysis of the phosphoramidite group.
Q. How can researchers characterize the stereochemical purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze P NMR to confirm phosphoramidite formation (δ ~149 ppm) and H/C NMR to verify stereochemistry at the chroman-6-yl and tridecyl substituents .
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients to resolve enantiomers .
- Polarimetry : Measure optical rotation to cross-validate stereochemical integrity against literature values for (R)-configured tocopherol derivatives .
Q. What is the role of the 2-cyanoethyl group in phosphoramidite chemistry?
- Methodological Answer : The 2-cyanoethyl group acts as a transient protecting group during solid-phase oligonucleotide synthesis:
- It stabilizes the phosphite intermediate against oxidation.
- It is selectively removed under mild basic conditions (e.g., aqueous ammonia) post-synthesis, enabling phosphodiester bond formation .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis of this phosphoramidite?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to evaluate variables (e.g., solvent polarity, temperature, stoichiometry). For example, acetonitrile/dichloromethane mixtures enhance reaction rates due to balanced polarity .
- Bayesian Optimization : Implement machine learning algorithms to predict optimal conditions (e.g., 0°C, 1.2 equivalents of chlorophosphite) while minimizing side products .
- In-line Analytics : Employ FTIR or Raman spectroscopy to monitor reaction progress in real time .
Q. How might the chroman-6-yl moiety influence the compound’s antioxidant properties in biological systems?
- Methodological Answer :
- HAT/ET Assays : Use oxygen radical absorbance capacity (ORAC) to measure peroxyl radical scavenging and ferric reducing antioxidant power (FRAP) to assess electron transfer capacity .
- Cell-Based Models : Compare inhibition of lipid peroxidation in cultured hepatocytes using thiobarbituric acid reactive substances (TBARS) assays. Note that steric hindrance from the tridecyl chain may reduce accessibility to reactive oxygen species .
Q. How do stereochemical variations at the (4R,8R)-trimethyltridecyl chain impact reactivity in oligonucleotide conjugation?
- Methodological Answer :
- Comparative Kinetics : Synthesize diastereomers and measure coupling efficiency on controlled pore glass (CPG) supports. Use MALDI-TOF MS to quantify truncated sequences resulting from steric clashes .
- Molecular Dynamics Simulations : Model the phosphoramidite’s interaction with DNA polymerase to predict steric effects during primer extension .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported antioxidant capacities of chromanol derivatives?
- Methodological Answer :
- Assay Validation : Cross-validate results using both HAT- and ET-based assays (e.g., ORAC vs. TEAC) to account for mechanistic differences .
- Solvent Effects : Test solubility in aqueous vs. lipid-rich media; hydrophobic chromanols may show higher activity in membrane-mimetic systems (e.g., liposomes) .
- Standardization : Normalize data to reference antioxidants (e.g., Trolox) and report molar extinction coefficients to ensure comparability .
Q. Why might phosphoramidite coupling efficiencies vary between automated synthesizers?
- Methodological Answer :
- Parameter Calibration : Ensure consistent activation by tetrazole or other activators. Lower efficiency in older instruments may stem from inadequate mixing or temperature fluctuations .
- Quality Control : Pre-test phosphoramidite stability via P NMR; hydrolysis products (e.g., phosphates) indicate degraded reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
